molecular formula C10H11N5O B14517773 N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide CAS No. 62400-27-5

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B14517773
CAS No.: 62400-27-5
M. Wt: 217.23 g/mol
InChI Key: RMQZVYFBRUEQDG-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide typically involves the reaction of benzoyl chloride with N-methyl-2-methyl-2H-tetrazole-5-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptor. This inhibition can lead to vasodilation and a reduction in blood pressure .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(2H-tetrazol-5-yl)benzamide
  • N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)aniline
  • N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)phenylacetamide

Uniqueness

N-Methyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere for carboxylic acids makes it particularly valuable in drug design .

Properties

CAS No.

62400-27-5

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

N-methyl-N-(2-methyltetrazol-5-yl)benzamide

InChI

InChI=1S/C10H11N5O/c1-14(10-11-13-15(2)12-10)9(16)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

RMQZVYFBRUEQDG-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)N(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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